![molecular formula C12H9Cl3N2O4S B2397201 2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide CAS No. 861212-30-8](/img/structure/B2397201.png)
2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C12H9Cl3N2O4S and its molecular weight is 383.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The research into polyfunctional heteroaromatics, including those related to benzenesulfonamide derivatives, focuses on the development of novel synthetic routes and the discovery of new rearrangements. Studies have led to the correction of previously misidentified molecular structures due to advancements in analytical equipment, highlighting the importance of accurate structural determination in the development of heterocyclic chemistry (Moustafa et al., 2017).
Biological Significance of Triazine and Sulfonamide Derivatives
Triazine scaffolds, which are structurally related to benzenesulfonamide derivatives, have been extensively reviewed for their wide spectrum of biological activities. These compounds demonstrate significant antibacterial, antifungal, anti-cancer, antiviral, and other pharmacological activities, making them key targets for drug development (Verma et al., 2019).
Quantitative Structure-Activity Relationships (QSARs) of Sulfonamides
The QSARs of sulfonamide derivatives, including benzenesulfonamides, have been extensively reviewed, demonstrating that their pharmacological potency is largely dependent on the electronic properties of the sulfonamide group. This review suggests a model for the interaction of sulfonamides with enzymes, contributing to the understanding of their biological activity and aiding in the design of more effective drugs (Gupta, 2003).
Catalytic Applications and CO2 Utilization
Research into the use of ionic liquids, including those related to benzenesulfonamide derivatives, for catalysis and CO2 utilization highlights innovative progress in the production of carbonates. This review covers the trend of various catalysts from conventional ionic liquids to metal-containing systems, showing the potential of these compounds in addressing environmental challenges related to CO2 emissions (Chaugule et al., 2017).
Antioxidant Evaluation
Isoxazolone derivatives, which can be synthesized from reactions involving benzenesulfonamide derivatives, demonstrate significant biological and medicinal properties. Research on their synthesis and antioxidant evaluation contributes to the development of new heterocyclic compounds with potential pharmaceutical applications (Laroum et al., 2019).
Propiedades
IUPAC Name |
3,5-dimethyl-N-(2,3,4-trichlorophenyl)sulfonyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O4S/c1-5-9(6(2)21-16-5)12(18)17-22(19,20)8-4-3-7(13)10(14)11(8)15/h3-4H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGARVSIPAABGET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)
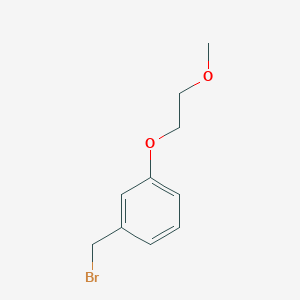
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)

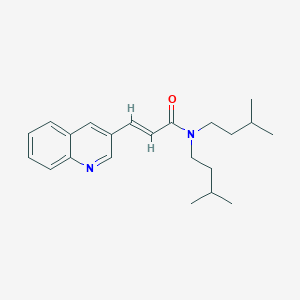
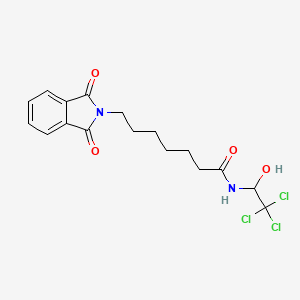
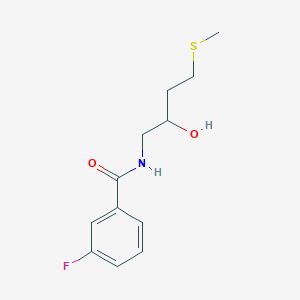
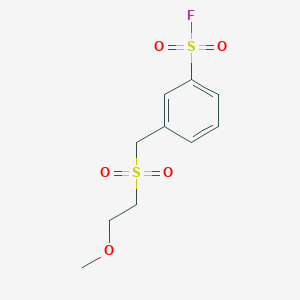

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)
![N-1,3-benzodioxol-5-yl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2397139.png)
